molecular formula C15H16N2O4S B6783588 N-(2-methyl-1-oxoisoquinolin-7-yl)-1,1-dioxothiolane-3-carboxamide

N-(2-methyl-1-oxoisoquinolin-7-yl)-1,1-dioxothiolane-3-carboxamide

Cat. No.: B6783588
M. Wt: 320.4 g/mol
InChI Key: ZUJWBZJXISFUKY-UHFFFAOYSA-N
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Description

N-(2-methyl-1-oxoisoquinolin-7-yl)-1,1-dioxothiolane-3-carboxamide is a complex organic compound that belongs to the class of isoquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-1-oxoisoquinolin-7-yl)-1,1-dioxothiolane-3-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Isoquinoline Core: Starting with a suitable precursor, such as 2-methylisoquinoline, through a series of reactions including nitration, reduction, and cyclization.

    Introduction of the Thiolane Ring: This step may involve the reaction of the isoquinoline derivative with a thiolane precursor under specific conditions to form the dioxothiolane ring.

    Carboxamide Formation:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the isoquinoline core or the thiolane ring.

    Reduction: Reduction reactions might target the carbonyl groups within the molecule.

    Substitution: Various substitution reactions could occur, especially on the isoquinoline ring or the thiolane ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2-methyl-1-oxoisoquinolin-7-yl)-1,1-dioxothiolane-3-carboxamide may have various applications in scientific research, including:

    Medicinal Chemistry: Potential use as a lead compound for drug development due to its unique structure and biological activity.

    Biological Studies: Investigation of its effects on cellular processes and pathways.

    Industrial Applications: Possible use in the synthesis of other complex organic molecules or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The isoquinoline core might interact with nucleic acids or proteins, while the thiolane ring could participate in redox reactions or binding interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methyl-1-oxoisoquinolin-7-yl)-1,1-dioxothiolane-3-carboxamide: can be compared with other isoquinoline derivatives such as:

Uniqueness

The unique combination of the isoquinoline core and the dioxothiolane ring in this compound may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(2-methyl-1-oxoisoquinolin-7-yl)-1,1-dioxothiolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-17-6-4-10-2-3-12(8-13(10)15(17)19)16-14(18)11-5-7-22(20,21)9-11/h2-4,6,8,11H,5,7,9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUJWBZJXISFUKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C1=O)C=C(C=C2)NC(=O)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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